4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c27-22(19-15-16-5-1-2-6-17(16)32-19)20-21(18-7-3-12-31-18)26(24(29)23(20)28)9-4-8-25-10-13-30-14-11-25/h1-3,5-7,12,15,21,28H,4,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRDYXNXPWPUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one , also referred to as a benzofuran derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activities, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
- Molecular Formula : C25H27N3O5
- Molecular Weight : 413.4 g/mol
- Purity : Typically 95% .
Antimicrobial Activity
Benzofuran derivatives are known for their antimicrobial properties. In recent studies, various benzofuran compounds have shown significant activity against multiple pathogens:
- Antitubercular Activity : A study highlighted that benzofuran derivatives exhibit promising activity against Mycobacterium tuberculosis (MTB). For instance, compounds with specific substitutions on the benzofuran ring demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against MTB strains .
- Antifungal Activity : Research indicates that certain benzofuran derivatives possess potent antifungal effects. Compounds derived from benzofuran were effective against fungal strains such as Candida krusei and Aspergillus niger, with MIC values ranging from 1.6 to 12.5 μg/mL .
- Antibacterial Activity : The presence of electron-withdrawing groups on benzofuran enhances antibacterial potency. Compounds with MIC values between 0.78 μg/mL and 6.25 μg/mL were reported against various bacterial strains, comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound is linked to its ability to inhibit specific cancer cell lines:
- Topoisomerase I Inhibition : Benzofuran derivatives have been identified as potent inhibitors of topoisomerase I, an enzyme critical for DNA replication in cancer cells. This inhibition can lead to apoptosis in cancerous cells, making these compounds valuable in cancer therapy .
Anti-inflammatory Activity
Research has also pointed to the anti-inflammatory properties of benzofuran derivatives:
- Compounds have shown efficacy in reducing inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Study on Antimycobacterial Activity
In a study conducted by Yempala et al., a series of benzofurans were synthesized and screened for their antimycobacterial activity against M. tuberculosis H37Rv. The most active compound demonstrated an MIC of 3.12 μg/mL, indicating significant potential for further development into antitubercular agents .
Synthesis and Evaluation of Antifungal Agents
Another study focused on synthesizing benzofuran derivatives and evaluating their antifungal activity against various strains. Compounds exhibited significant antifungal effects with MICs comparable to established antifungals like 5-fluorocytosine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
